molecular formula C15H14N2O3S B2765514 Ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate CAS No. 393107-91-0

Ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate

Cat. No.: B2765514
CAS No.: 393107-91-0
M. Wt: 302.35
InChI Key: FIMZFBLCGLMLAH-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is a fused ring system containing both nitrogen and sulfur atoms. The compound also features an ethyl ester group and a 4-methoxyphenyl substituent, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a halomethyl ketone with 2-aminothiazole in ethanol . This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazo[2,1-b][1,3]thiazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group or the 4-methoxyphenyl substituent can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Mechanism of Action

The mechanism of action of ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s structure allows it to bind to target proteins with high affinity, thereby exerting its biological effects .

Comparison with Similar Compounds

Ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-3-20-14(18)13-9-21-15-16-12(8-17(13)15)10-4-6-11(19-2)7-5-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMZFBLCGLMLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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